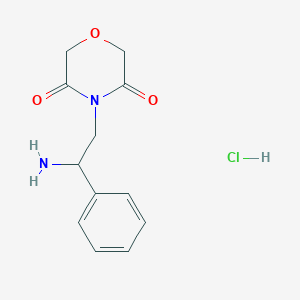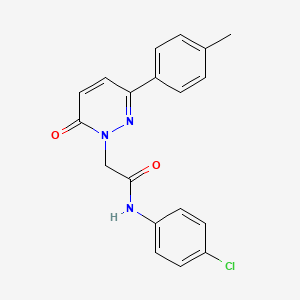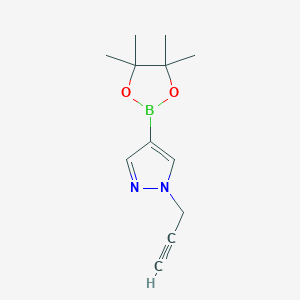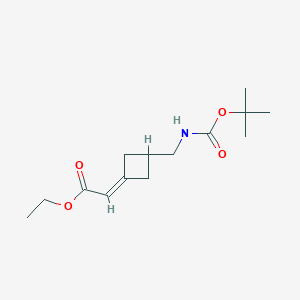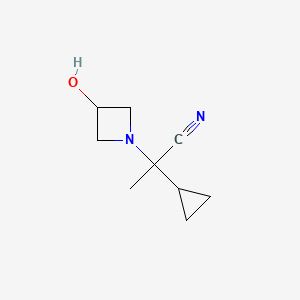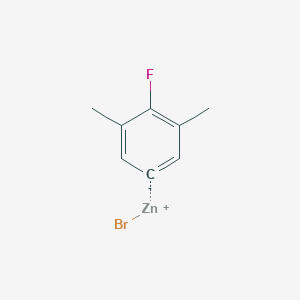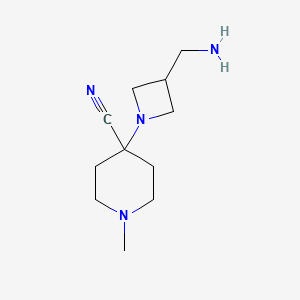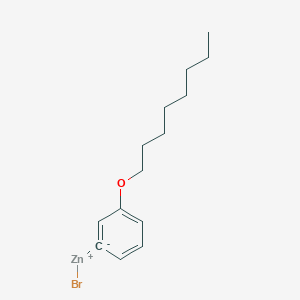
3-n-OctyloxyphenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-n-OctyloxyphenylZinc bromide is an organozinc compound with the molecular formula C14H21BrOZn. This compound is used in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds. It is a valuable reagent in the field of organometallic chemistry due to its reactivity and versatility.
Méthodes De Préparation
3-n-OctyloxyphenylZinc bromide can be synthesized through the reaction of 3-n-octyloxybromobenzene with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general procedure involves the following steps:
- Dissolve 3-n-octyloxybromobenzene in THF.
- Add zinc powder to the solution.
- Stir the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Filter the mixture to remove any unreacted zinc.
- The resulting solution contains this compound, which can be used directly in further reactions.
Analyse Des Réactions Chimiques
3-n-OctyloxyphenylZinc bromide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenol derivatives.
Reduction: It can be reduced to form the corresponding hydrocarbon.
Substitution: It participates in nucleophilic substitution reactions, where the zinc atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts, THF as a solvent, and inert atmospheres to prevent oxidation. Major products formed from these reactions depend on the specific reactants and conditions used but generally include various substituted aromatic compounds.
Applications De Recherche Scientifique
3-n-OctyloxyphenylZinc bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: It can be used to synthesize biologically active molecules for pharmaceutical research.
Medicine: It is involved in the synthesis of potential drug candidates and other medicinal compounds.
Industry: It is used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 3-n-OctyloxyphenylZinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo various reactions, such as nucleophilic substitution and cross-coupling, to form new carbon-carbon bonds. The zinc atom in the compound acts as a Lewis acid, facilitating the formation of the reactive intermediate and promoting the desired chemical transformations.
Comparaison Avec Des Composés Similaires
3-n-OctyloxyphenylZinc bromide can be compared with other similar organozinc compounds, such as phenylzinc bromide and 3-methoxyphenylzinc bromide. While these compounds share similar reactivity and applications, this compound is unique due to the presence of the octyloxy group, which can influence its solubility, reactivity, and the properties of the resulting products.
Similar compounds include:
- Phenylzinc bromide
- 3-Methoxyphenylzinc bromide
- 4-Methylphenylzinc bromide
These compounds are also used in organic synthesis and share similar reaction mechanisms and applications but differ in their specific substituents and resulting properties.
Propriétés
Formule moléculaire |
C14H21BrOZn |
|---|---|
Poids moléculaire |
350.6 g/mol |
Nom IUPAC |
bromozinc(1+);octoxybenzene |
InChI |
InChI=1S/C14H21O.BrH.Zn/c1-2-3-4-5-6-10-13-15-14-11-8-7-9-12-14;;/h7-8,11-12H,2-6,10,13H2,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
YXVMHCDTGVOBNN-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCOC1=CC=C[C-]=C1.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


